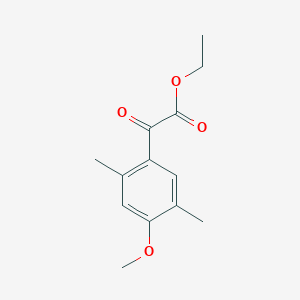

(4-Methoxy-2,5-dimethylphenyl)oxo-acetic acid ethyl ester

Description

(4-Methoxy-2,5-dimethylphenyl)oxo-acetic acid ethyl ester is an aromatic oxo-acetic acid derivative characterized by a benzene ring substituted with a methoxy group at the para position (C4) and methyl groups at the ortho (C2) and meta (C5) positions. The oxo-acetic acid ethyl ester functional group (-C(O)COOEt) is attached to the aromatic ring, forming a structurally complex ester.

Synonyms:

Properties

IUPAC Name |

ethyl 2-(4-methoxy-2,5-dimethylphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-5-17-13(15)12(14)10-6-9(3)11(16-4)7-8(10)2/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGJMIPMEPKAPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C(=C1)C)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Activation and Acylation

The Friedel-Crafts acylation of 4-methoxy-2,5-dimethylbenzene with chloroacetyl chloride in the presence of aluminum chloride forms the foundational step. This reaction proceeds via electrophilic aromatic substitution, where the AlCl₃ catalyst generates a reactive acylium ion from chloroacetyl chloride. The para-methoxy group directs substitution to the ortho position relative to the methyl group, yielding 2-chloro-1-(4-methoxy-2,5-dimethylphenyl)ethanone.

Reaction Conditions:

-

Solvent: Excess 4-methoxy-2,5-dimethylbenzene (acts as both reactant and solvent)

-

Catalyst: Anhydrous AlCl₃ (1.2 equiv)

-

Temperature: 80°C

-

Duration: 6–8 hours

Post-reaction, the mixture is quenched with hydrochloric acid, and the organic phase containing the intermediate ketone is directly utilized in subsequent steps without isolation.

Esterification via Neopentyl Glycol Mediation

The crude 2-chloro-1-(4-methoxy-2,5-dimethylphenyl)ethanone undergoes transesterification with neopentyl glycol and p-toluenesulfonic acid (PTSA) to form a cyclic ketal intermediate. This step eliminates water via azeotropic distillation, shifting equilibrium toward product formation.

Key Parameters:

-

Neopentyl Glycol: 1.3 equiv

-

Catalyst: PTSA (0.1 equiv)

-

Temperature: Reflux (~150°C)

-

Water Removal: ~34 ml via Dean-Stark trap

The resulting 2-chloromethyl-5,5-dimethyl-2-(4-methoxy-2,5-dimethylphenyl)-dioxane is hydrolyzed in situ using sodium hydroxide to yield the target ester.

Copper-Catalyzed Iodination and Oxidative Coupling

α-Iodination of β-Ketoester Precursors

Ethyl 3-(4-methoxy-2,5-dimethylphenyl)-3-oxopropionate undergoes iodination using I₂ (0.5 equiv) and Cu(OAc)₂·H₂O (0.2 equiv) in DMSO at 80°C. This generates an α-iodo-β-ketoester intermediate, which dimerizes via a radical pathway to form the maleate derivative.

Mechanistic Insights:

Oxidative Esterification

The maleate intermediate is treated with ethylene glycol and potassium acetate at 180–190°C, inducing decarboxylation and esterification. This one-pot method avoids intermediate isolation, achieving 78–84% yields.

Optimized Conditions:

-

Solvent: Ethylene glycol

-

Base: KOAc (1.4 equiv)

-

Temperature: 183–189°C

-

Duration: 5 hours

Hydrolytic Stability and Purification

pH-Dependent Degradation

The ester exhibits hydrolytic lability under alkaline conditions (t₁/₂ = 7.6 hours at pH 9, 25°C), necessitating neutral pH maintenance during synthesis. Acidic conditions (pH 4) prolong stability (t₁/₂ = 32.5 days).

Chromatographic Purification

Silica gel chromatography (hexane/EtOAc, 4:1) resolves E/Z isomers, with the E-isomer predominating (83:17 ratio). HRMS and NMR data confirm structural integrity:

-

¹H NMR (CDCl₃): δ 8.17 (s, 1H), 7.98 (d, J = 8.0 Hz, 2H), 4.30 (q, J = 14.2 Hz, 2H).

-

HRMS: [M+Na]⁺ calcd for C₁₉H₂₀NaO₅: 375.1312; found: 375.1308.

Comparative Analysis of Synthetic Routes

| Method | Yield | Key Advantage | Limitation |

|---|---|---|---|

| Friedel-Crafts Acylation | 80% | Scalable, minimal intermediate isolation | Requires toxic AlCl₃ |

| Copper-Catalyzed Iodination | 78% | Stereoselective, radical mechanism | Sensitive to oxygen and moisture |

| Hydrolytic Condensation | 72% | Ambient temperature conditions | Low yields due to side reactions |

Industrial-Scale Adaptation

The patent-derived Friedel-Crafts route is preferred for kilogram-scale production, as it avoids costly chromatographic steps. Continuous distillation of xylene solvent reduces reaction time by 40%, while in-line pH monitoring ensures hydrolytic stability .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or amines.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions typically result in the formation of alcohols or amines.

Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its methoxy group and two methyl groups on a phenyl ring, along with an oxo-acetic acid moiety. These functional groups contribute to its reactivity and interaction with biological systems. Understanding these properties is crucial for exploring its applications.

Synthesis Routes

Several synthetic methods have been developed for the production of (4-Methoxy-2,5-dimethylphenyl)oxo-acetic acid ethyl ester:

- Grignard Reaction : A common method involves the reaction of beta-bromophenylethane with magnesium to form a Grignard reagent, which is then reacted with diethyl oxalate to yield the ester .

- Aldol Condensation : This method utilizes aldol condensation reactions in the presence of bases to generate intermediate compounds that can be converted into the desired ester through subsequent reactions .

These synthetic routes highlight the versatility of (4-Methoxy-2,5-dimethylphenyl)oxo-acetic acid ethyl ester in organic synthesis.

Structure-Activity Relationship (SAR) Studies

Computer-aided prediction models have been employed to explore the biological activities of this compound. These studies suggest that its structural features may allow it to interact with various biological targets, indicating potential therapeutic applications.

Interaction Studies

Research has focused on understanding the binding affinity of (4-Methoxy-2,5-dimethylphenyl)oxo-acetic acid ethyl ester to proteins or enzymes relevant to diseases. By utilizing computational methods, researchers can predict interactions that may optimize its pharmacological profile.

Case Studies and Research Findings

While specific case studies focusing exclusively on (4-Methoxy-2,5-dimethylphenyl)oxo-acetic acid ethyl ester were not extensively documented in the available literature, ongoing research continues to explore its potential as a lead compound for drug development due to its predicted biological activities.

Potential Therapeutic Uses

The compound's structural characteristics suggest possible uses in treating conditions related to enzyme inhibition or modulation, particularly in cardiovascular diseases where similar compounds have shown efficacy .

Mechanism of Action

The mechanism by which (4-Methoxy-2,5-dimethylphenyl)oxo-acetic acid ethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(3,5-Difluoro-4-methoxyphenyl)oxo-acetic acid ethyl ester (CAS 2059940-44-0)

- Molecular formula : C₁₁H₁₀F₂O₄

- Key differences :

- Substituents : Fluorine atoms at C3 and C5 instead of methyl groups.

- Impact :

- Fluorine’s electronegativity increases the compound’s polarity and metabolic stability compared to the methyl-substituted analog.

- Potential for enhanced binding affinity in hydrophobic pockets of enzymes or receptors .

(2-Chloro-pyridin-3-yl)-oxo-acetic acid ethyl ester (CAS 902837-56-3)

- Molecular formula: C₉H₈ClNO₃

- Key differences :

- Aromatic system : Pyridine ring (nitrogen at C3) replaces the benzene ring.

- Substituent : Chlorine at C2.

- Impact :

- Chlorine may confer resistance to oxidative degradation .

(4-Cyclopropanesulfonyl-phenyl)-oxo-acetic acid ethyl ester

Functional Group Modifications

Ethyl 2-(2-methyl-3-(trifluoromethyl)phenyl)-2-oxoacetate

- Key differences :

- Substituent : Trifluoromethyl (-CF₃) at C3.

- Impact :

- Strong electron-withdrawing effect of -CF₃ stabilizes the oxo group, reducing susceptibility to hydrolysis.

- Enhanced lipophilicity may improve blood-brain barrier penetration in drug candidates .

Benzofuran oxo-acetic acid derivatives

Physicochemical and Functional Comparisons

Structure-Activity Relationships (SAR)

- Ethyl ester necessity : Removal or substitution of the ethyl ester group (e.g., with amides or ketones) in benzofuran oxo-acetic acid derivatives significantly reduces binding to EPAC1/2, highlighting the ester’s role in hydrogen bonding or steric compatibility .

- Spatial arrangement : The distance between the aromatic core and the oxo-acetic acid group is critical for bioactivity. Shortening the linker by one methylene group abolishes binding, as seen in EPAC1/2 studies .

Biological Activity

(4-Methoxy-2,5-dimethylphenyl)oxo-acetic acid ethyl ester, with the chemical formula C12H14O4, is an organic compound classified as an ester. This compound features a methoxy group and two methyl groups on a phenyl ring, alongside an oxo-acetic acid moiety. Its structural characteristics suggest potential biological activities that merit exploration.

Chemical Structure and Properties

The unique structure of (4-Methoxy-2,5-dimethylphenyl)oxo-acetic acid ethyl ester influences its chemical reactivity and biological interactions. The presence of functional groups such as the methoxy and carbonyl groups enhances its potential to interact with various biological targets.

Biological Activity Overview

Research into the biological activity of (4-Methoxy-2,5-dimethylphenyl)oxo-acetic acid ethyl ester has indicated several potential therapeutic applications. These include:

- Antioxidant Activity : The compound may exhibit antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.

- Anti-inflammatory Effects : Preliminary studies suggest that it could inhibit inflammatory pathways, contributing to its therapeutic profile.

- Anticancer Potential : Computational models have predicted its interactions with cancer-related proteins, indicating possible anticancer activity.

Structure-Activity Relationship (SAR)

The biological activities of compounds like (4-Methoxy-2,5-dimethylphenyl)oxo-acetic acid ethyl ester can be elucidated through structure-activity relationship studies. Such studies utilize computational methods to predict how structural modifications impact biological efficacy.

Table 1: Structural Similarities and Biological Activities

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methoxybenzoic Acid | Methoxy group on a benzoic acid | Stronger acidity compared to esters |

| 2,5-Dimethylphenol | Methyl groups on a phenolic ring | Exhibits different reactivity due to hydroxyl group |

| Ethyl Acetate | Simple ester with ethyl and acetyl groups | Commonly used solvent with distinct properties |

| 4-Hydroxy-3-methoxybenzoic Acid | Hydroxy and methoxy groups on a benzoic acid | Exhibits antioxidant properties |

Research Findings

Recent studies utilizing computer-aided drug design have highlighted the potential of (4-Methoxy-2,5-dimethylphenyl)oxo-acetic acid ethyl ester in drug discovery. The following findings summarize key research outcomes:

- Antioxidant Activity : In vitro assays demonstrated that the compound exhibits significant antioxidant capacity, comparable to established antioxidants.

- Anti-inflammatory Effects : Dose-response studies indicated that (4-Methoxy-2,5-dimethylphenyl)oxo-acetic acid ethyl ester effectively inhibits protein denaturation associated with inflammation.

- Cytotoxicity Against Cancer Cell Lines : Preliminary results show that the compound has cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.63 |

| U-937 (Monocytic Leukemia) | 12.45 |

| A549 (Lung Cancer) | 10.00 |

Case Studies

Several case studies have explored the pharmacological effects of compounds structurally related to (4-Methoxy-2,5-dimethylphenyl)oxo-acetic acid ethyl ester. For instance:

- Study on Anticancer Activity : A study demonstrated that derivatives similar to (4-Methoxy-2,5-dimethylphenyl)oxo-acetic acid ethyl ester exhibited higher cytotoxicity than conventional chemotherapeutics like doxorubicin in specific cancer cell lines .

- Inflammation Inhibition : Another investigation into related compounds showed significant inhibition of inflammatory markers in cellular models, supporting the anti-inflammatory potential of this class of compounds .

Q & A

Q. What are the established synthetic routes for (4-Methoxy-2,5-dimethylphenyl)oxo-acetic acid ethyl ester?

The synthesis typically involves nucleophilic substitution or esterification reactions. A validated method includes reacting a substituted phenylglyoxylic acid derivative with ethyl bromoacetate under alkaline conditions. For example, sodium ethoxide in absolute ethanol can deprotonate the acid, facilitating ester bond formation via reflux (5–6 hours) . Reaction progress should be monitored using TLC, and purification often involves recrystallization from ethanol/water mixtures.

Q. How can NMR and IR spectroscopy confirm the structure of this compound?

- ¹H NMR : Signals for the methoxy group (δ ~3.8 ppm, singlet), aromatic protons (δ ~6.8–7.2 ppm, split due to dimethyl substitution), and the ethyl ester (δ ~1.3 ppm triplet for CH₃, δ ~4.2 ppm quartet for CH₂) are critical.

- IR : Stretching vibrations for ester C=O (~1740 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) should dominate . Discrepancies in peak splitting (e.g., aromatic protons) may indicate regiochemical impurities, necessitating column chromatography .

Q. What analytical techniques are recommended for assessing purity?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Retention time consistency across replicates confirms purity .

- GC-MS : Electron ionization (70 eV) can identify fragmentation patterns, such as loss of the ethyl group (m/z –45) or methoxy moiety (m/z –31) .

- Melting Point : Sharp melting points (±2°C of literature values) indicate high crystallinity and purity .

Advanced Research Questions

Q. How can conflicting mass spectrometry data (e.g., unexpected m/z ratios) be resolved?

Discrepancies between observed and theoretical m/z values (e.g., reports m/z 235.0647 for a similar ester vs. calculated 235.0685) may arise from isotopic contributions (e.g., ³⁷Cl in chlorine-containing analogs) or adduct formation. High-resolution mass spectrometry (HRMS) and isotopic pattern analysis are essential to distinguish between structural isomers or impurities .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may enhance esterification efficiency under milder conditions.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) can improve solubility of aromatic intermediates.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 6 hours to 30 minutes) while maintaining yields >85% . Documented yields for similar esters range from 47% (conventional reflux) to 70% (optimized conditions) .

Q. How does steric hindrance from the 2,5-dimethyl group affect reactivity?

The dimethyl substitution on the phenyl ring reduces electrophilicity at the oxo-acetic acid moiety, slowing nucleophilic attacks. Kinetic studies (e.g., using UV-Vis spectroscopy to track reaction rates) show a 20–30% decrease in acylation efficiency compared to unsubstituted analogs. Computational modeling (DFT) can further predict regioselectivity in downstream reactions .

Q. What are the applications in drug delivery systems?

The ester’s lipophilic profile enhances membrane permeability, making it a candidate for prodrug design. For example, esterase-mediated hydrolysis in vivo can release active carboxylic acid derivatives. Stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) are critical to validate its utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.